molecular formula C15H15N3O B10887618 2-methyl-N'-[(1E)-1-(pyridin-4-yl)ethylidene]benzohydrazide

2-methyl-N'-[(1E)-1-(pyridin-4-yl)ethylidene]benzohydrazide

Cat. No.: B10887618
M. Wt: 253.30 g/mol
InChI Key: IWBLXTMAXUQSCQ-SFQUDFHCSA-N
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Description

2-METHYL-N’~1~-[(E)-1-(4-PYRIDYL)ETHYLIDENE]BENZOHYDRAZIDE is a hydrazone derivative that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a pyridine ring and a benzene ring, connected through a hydrazone linkage. The dihedral angle between the pyridine and benzene rings is approximately 36.3°, which influences its chemical behavior .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-N’~1~-[(E)-1-(4-PYRIDYL)ETHYLIDENE]BENZOHYDRAZIDE typically involves the condensation reaction between 2-acetylpyridine and 2-methylbenzohydrazide. The reaction is carried out in methanol as the solvent, and the mixture is stirred at reflux for about 10 minutes to yield a clear, colorless solution .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-METHYL-N’~1~-[(E)-1-(4-PYRIDYL)ETHYLIDENE]BENZOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: It can be reduced to form hydrazine derivatives.

    Substitution: The compound can participate in substitution reactions, particularly at the pyridine and benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced hydrazine compounds, and substituted pyridine or benzene derivatives.

Scientific Research Applications

2-METHYL-N’~1~-[(E)-1-(4-PYRIDYL)ETHYLIDENE]BENZOHYDRAZIDE has several scientific research applications:

    Chemistry: It is used as a ligand in coordination chemistry and for the synthesis of metal complexes.

    Medicine: It is being explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-METHYL-N’~1~-[(E)-1-(4-PYRIDYL)ETHYLIDENE]BENZOHYDRAZIDE involves its interaction with molecular targets through hydrogen bonding and coordination with metal ions. The hydrazone linkage allows it to form stable complexes with various metal ions, which can modulate its biological activity. The compound’s effects are mediated through pathways involving enzyme inhibition and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-METHYL-N’~1~-[(E)-1-(3-NITROPHENYL)ETHYLIDENE]BENZOHYDRAZIDE
  • 2-METHYL-N’~1~-[(E)-1-(4-METHYLPHENYL)ETHYLIDENE]BENZOHYDRAZIDE

Uniqueness

2-METHYL-N’~1~-[(E)-1-(4-PYRIDYL)ETHYLIDENE]BENZOHYDRAZIDE is unique due to the presence of the pyridine ring, which imparts distinct chemical properties and reactivity compared to its analogs. The pyridine ring enhances its ability to form coordination complexes and participate in various chemical reactions, making it a valuable compound in research and industrial applications.

Properties

Molecular Formula

C15H15N3O

Molecular Weight

253.30 g/mol

IUPAC Name

2-methyl-N-[(E)-1-pyridin-4-ylethylideneamino]benzamide

InChI

InChI=1S/C15H15N3O/c1-11-5-3-4-6-14(11)15(19)18-17-12(2)13-7-9-16-10-8-13/h3-10H,1-2H3,(H,18,19)/b17-12+

InChI Key

IWBLXTMAXUQSCQ-SFQUDFHCSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)N/N=C(\C)/C2=CC=NC=C2

Canonical SMILES

CC1=CC=CC=C1C(=O)NN=C(C)C2=CC=NC=C2

Origin of Product

United States

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